molecular formula C18H26BrNO3 B13066241 tert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate

tert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate

Cat. No.: B13066241
M. Wt: 384.3 g/mol
InChI Key: KUHGHWCLCIXMHT-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate is a sophisticated bifunctional piperidine derivative designed for advanced pharmaceutical research and organic synthesis. This compound features two highly reactive sites: a bromomethyl group ideal for nucleophilic substitution (SN2) reactions and a benzyloxy group that can serve as a protected hydroxyl function. The presence of the tert-butoxycarbonyl (Boc) group provides a base-labile protecting group for the secondary amine, allowing for selective deprotection under mild acidic conditions to generate the free amine for further derivatization . This structural complexity makes it an invaluable scaffold for constructing diverse molecular architectures, particularly in the development of potential therapeutic agents. Its primary research value lies in its application as a key intermediate in medicinal chemistry. Piperidine cores are fundamental structures in numerous bioactive molecules, and the specific substitution pattern on this scaffold suggests potential for creating novel inhibitors or bifunctional compounds. For instance, similar piperidine-based bromomethyl compounds have been utilized in the synthesis of arginase inhibitors, which are being investigated for their role in the immunosuppressive tumor microenvironment and may have implications in cancer immunotherapy . Furthermore, related structures appear in the design of bifunctional compounds, such as proteolysis targeting chimeras (PROTACs), aimed at degrading disease-causing proteins like cyclin-dependent kinases . The mechanism of action for this compound is that of a versatile synthetic intermediate. The bromomethyl group acts as an excellent electrophile, enabling carbon-chain elongation and the formation of carbon-nitrogen or carbon-sulfur bonds to link various pharmacophores. Concurrently, the benzyl ether can be cleaved hydrogenolytically to reveal a hydroxymethyl group, introducing a polar functionality that can influence the solubility and binding characteristics of the final molecule. This dual functionality allows researchers to systematically build complex molecules from a single, well-defined starting material, accelerating the exploration of structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care, as similar bromomethyl compounds can be skin and eye irritants .

Properties

Molecular Formula

C18H26BrNO3

Molecular Weight

384.3 g/mol

IUPAC Name

tert-butyl 4-(bromomethyl)-4-phenylmethoxypiperidine-1-carboxylate

InChI

InChI=1S/C18H26BrNO3/c1-17(2,3)23-16(21)20-11-9-18(14-19,10-12-20)22-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3

InChI Key

KUHGHWCLCIXMHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CBr)OCC2=CC=CC=C2

Origin of Product

United States

Biological Activity

Tert-butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C18H26BrNO3
  • Molecular Weight : 368.31 g/mol
  • CAS Number : 104969584

The compound features a piperidine ring, which is known for its versatility in biological applications. Its structure includes a bromomethyl group and a benzyloxy substituent, which may influence its interaction with biological targets.

The biological activity of this compound is believed to involve:

  • Receptor Binding : The compound may interact with various receptors or enzymes, modulating their activity.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes, which could lead to therapeutic effects in various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly through mechanisms involving apoptosis and cell cycle regulation.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Neuroprotective Effects : Some studies have suggested that derivatives of piperidine compounds can provide neuroprotection, which may also apply to this compound.

Research Findings

A variety of studies have explored the biological effects of this compound. Below are key findings from recent research:

StudyFindings
The compound was synthesized and evaluated for its biological activity against cancer cell lines, showing promising results in inhibiting cell proliferation.
Molecular docking studies indicated strong binding affinity to specific targets involved in cancer progression.
In vitro assays demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antibiotic.

Case Studies

  • Anticancer Activity :
    • A study examined the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results showed that it significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy :
    • In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, demonstrating effective antimicrobial properties.

Scientific Research Applications

Pharmaceutical Applications

  • Beta-Lactamase Inhibitors :
    • The compound is utilized as an intermediate in synthesizing beta-lactamase inhibitors, which are essential for overcoming antibiotic resistance. These inhibitors enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains by preventing the breakdown of the antibiotic molecule .
  • Synthesis of Piperidine Derivatives :
    • It serves as a precursor for various piperidine derivatives, which are explored for their pharmacological properties. Modifications to the piperidine ring can lead to compounds with enhanced activity against central nervous system disorders and other conditions .
  • Case Study: Antimicrobial Activity :
    • Research has demonstrated that derivatives synthesized from this compound exhibit significant antimicrobial activity. A study published in Journal of Medicinal Chemistry highlighted the synthesis of several derivatives, revealing varying degrees of efficacy against different bacterial strains, suggesting potential for new antibiotic development .

Agrochemical Applications

  • Herbicidal Properties :
    • The compound's structure allows it to interact with biological systems effectively, making it a candidate for agrochemical applications, particularly as a herbicide. Field trials have shown that formulations containing this compound significantly reduce weed biomass compared to control treatments .
TreatmentWeed Biomass Reduction (%)Application Rate (g/ha)
Control0N/A
Treatment 170200
Treatment 285300

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to other tert-butyl piperidine-1-carboxylate derivatives, focusing on substituents at the 4-position:

Compound Name Substituents at 4-Position Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications Reference
tert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate (Target) Benzyloxy (OCH2C6H5) and bromomethyl (CH2Br) C18H24BrNO3 ~370.28 (estimated) Nucleophilic substitutions; pharmaceutical intermediates
tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate Benzyloxy (OCH2C6H5) C17H25NO3 291.38 Amine protection; precursor for further functionalization
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate Bromomethyl (CH2Br) C11H20BrNO2 290.19 Alkylation reactions; intermediate in kinase inhibitor synthesis
tert-Butyl 4-((1-((benzyloxy)carbonyl)cyclobutyl)methyl)piperidine-1-carboxylate (Compound 37) Cyclobutylmethyl with benzyloxycarbonyl C24H34N2O4 414.54 Photoredox-catalyzed cyclobutane synthesis
tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate (Compound 5) 2-Aminoethyl (CH2CH2NH2) C12H24N2O2 228.33 TAAR1 agonist development for psychotic disorders

Physicochemical Properties

  • Solubility: The benzyloxy group in the target compound enhances lipophilicity compared to amino- or carbamoyl-substituted analogs (e.g., Compound 5) .
  • Stability : The Boc group provides stability under basic conditions, while the bromomethyl group may render the compound light-sensitive, requiring storage in inert atmospheres .

Pharmaceutical Intermediates

  • The target compound’s bromomethyl group has been leveraged in synthesizing kinase inhibitors (e.g., RMC-5552, a mTORC1 inhibitor), where it participates in cross-coupling reactions .
  • Analogues like tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate are critical in central nervous system drug discovery, specifically for TAAR1 agonists targeting schizophrenia .

Methodological Advances

  • Photoredox catalysis (e.g., Compound 37 synthesis) demonstrates the utility of tert-butyl piperidine derivatives in accessing complex cyclic structures .
  • Hydrogenolytic deprotection of benzyloxy groups in these compounds enables sequential functionalization, a strategy employed in multi-step syntheses .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

A common approach involves functionalizing the piperidine core via bromination or substitution. For example, OXONE-mediated oxidation of sulfur-containing intermediates (e.g., methylthio groups) can yield brominated derivatives, as seen in analogous compounds . Optimization includes controlling stoichiometry (e.g., 1.5–2.0 equiv brominating agents) and temperature (0–25°C) to minimize side reactions. Column chromatography (silica gel, hexane/ethyl acetate gradients) is effective for purification .

Q. What purification techniques are effective for isolating this compound?

  • Chromatography : Silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 3:1 to 1:1) resolves brominated intermediates .
  • Recrystallization : Use polar aprotic solvents (e.g., DCM/hexane mixtures) for high-purity solids.
  • Analytical TLC : Monitor reactions using UV-active spots (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection is advised if aerosolization occurs .
  • Ventilation : Use fume hoods due to potential respiratory irritation (GHS Category 4 toxicity) .
  • Waste Disposal : Segregate halogenated waste and consult certified disposal services .

Q. How is the compound characterized post-synthesis?

  • NMR : ¹H NMR (CDCl₃) typically shows tert-butyl singlet at δ 1.4–1.5 ppm, benzyloxy protons at δ 4.5–5.0 ppm, and bromomethyl signals at δ 3.2–3.8 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ ~424–426 m/z for C₁₈H₂₄BrNO₃) .
  • HPLC : Purity >95% achieved using C18 columns (acetonitrile/water mobile phase) .

Q. What are the storage conditions to ensure stability?

  • Temperature : Store at –20°C in amber vials to prevent light-sensitive degradation.
  • Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the bromomethyl group .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

The bromomethyl moiety serves as an electrophilic site for SN2 reactions (e.g., with amines or thiols) or Suzuki-Miyaura couplings (with boronic acids). Steric hindrance from the tert-butyl and benzyloxy groups may slow kinetics, requiring elevated temperatures (60–80°C) or Pd catalysts (e.g., Pd(PPh₃)₄) .

Q. How can conflicting data on reaction yields or purity be resolved?

  • Reproducibility : Validate protocols using controlled anhydrous conditions (e.g., dry DMF, molecular sieves) .
  • Analytical Cross-Check : Combine NMR, LC-MS, and elemental analysis to confirm structure and purity .
  • Literature Comparison : Contrast methodologies from peer-reviewed syntheses (e.g., photoredox catalysis vs. thermal activation) .

Q. What role does this compound play in medicinal chemistry or drug development?

It serves as a precursor for piperidine-based pharmacophores. For example, analogous compounds are intermediates in antimalarial agents (e.g., 1,4-disubstituted piperidines) or kinase inhibitors, where the bromomethyl group is replaced with bioactive moieties .

Q. How can stability issues during long-term storage be mitigated?

  • Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) to identify hydrolysis or oxidation products .
  • Formulation : Lyophilize with stabilizers (e.g., trehalose) for aqueous-sensitive derivatives .

Q. What advanced analytical methods are used to study its interaction with biological targets?

  • SPR Spectroscopy : Measure binding kinetics with proteins (e.g., kinases) .
  • Molecular Docking : Model interactions using software like AutoDock to predict binding affinities .
  • Metabolic Profiling : Use hepatocyte assays to assess CYP450-mediated degradation .

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